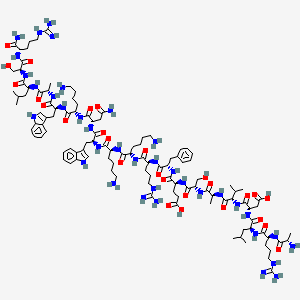
LSKL, Inhibitor of Thrombospondin (TSP-1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSKL, トロンボスポンジン(TSP-1)阻害剤は、形質転換成長因子-β(TGF-β)の潜伏期関連タンパク質から誘導されたテトラペプチドです。 TGF-β1の競合的アンタゴニストとして作用し、トロンボスポンジン-1の潜伏期関連タンパク質への結合を阻害することにより、TGF-β1の活性化を阻害します 。 この化合物は、腎間質線維症、肝線維症、およびクモ膜下線維症の軽減に潜在的な効果を示しています .
準備方法
合成経路と反応条件
LSKL, トロンボスポンジン(TSP-1)阻害剤の合成には、固相ペプチド合成(SPPS)が用いられます。 このプロセスは、通常、最初のアミノ酸を樹脂に結合させることから始まり、続いて保護されたアミノ酸を順次付加していきます 。 反応条件には、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いてペプチド結合形成を促進することが含まれます 。 ペプチド鎖の構築後、化合物はトリフルオロ酢酸(TFA)を用いて樹脂から切断され、脱保護されます .
工業生産方法
LSKL, トロンボスポンジン(TSP-1)阻害剤の工業生産は、ラボでの合成と同様の原理に基づいていますが、より大規模に行われます。 自動ペプチド合成装置を使用して、効率性と再現性を向上させています 。 合成されたペプチドの精製は、高速液体クロマトグラフィー(HPLC)で行われ、高純度と高品質が保証されます .
化学反応の分析
反応の種類
LSKL, トロンボスポンジン(TSP-1)阻害剤は、合成中に主にペプチド結合形成を受けます 。 生理的条件下では、酸化、還元、置換反応は通常行いません .
一般的な試薬と条件
カップリング試薬: N,N'-ジイソプロピルカルボジイミド(DIC)、ヒドロキシベンゾトリアゾール(HOBt)
切断試薬: トリフルオロ酢酸(TFA)
主な生成物
LSKL, トロンボスポンジン(TSP-1)阻害剤の合成から生成される主な生成物は、テトラペプチド自体であり、分子式はC21H42N6O5、分子量は458.6 g/molです .
科学研究への応用
LSKL, トロンボスポンジン(TSP-1)阻害剤は、科学研究において幅広い用途があります。
科学的研究の応用
LSKL, Inhibitor of Thrombospondin (TSP-1), has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting TGF-β1 activation and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, including renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis
Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery.
作用機序
LSKL, トロンボスポンジン(TSP-1)阻害剤は、TGF-β1の潜伏期関連タンパク質へのトロンボスポンジン-1の結合を競合的に阻害することにより、その効果を発揮します 。 この阻害により、TGF-β1の活性化が阻止され、線維症に関与する下流のシグナル伝達経路が減少します 。 この化合物は血脳関門を通過することができ、中枢神経系に関連する線維症の治療に効果的です .
類似の化合物との比較
類似の化合物
独自性
LSKL, トロンボスポンジン(TSP-1)阻害剤は、トロンボスポンジン-1によるTGF-β1活性化を特異的に阻害する能力を持っているため、線維症研究において貴重なツールです 。 血脳関門を通過する能力により、治療の可能性がさらに高まります .
類似化合物との比較
Similar Compounds
SLLK: An inert control peptide used in studies to evaluate the specificity of LSKL.
KTFR: A sequence from ADAMTS1 responsible for interaction with LSKL.
Uniqueness
LSKL, Inhibitor of Thrombospondin (TSP-1), is unique due to its ability to specifically inhibit TGF-β1 activation by thrombospondin-1, making it a valuable tool in fibrosis research . Its ability to cross the blood-brain barrier further enhances its therapeutic potential .
特性
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXDNNIFSAXBY-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283609-79-0 |
Source


|
| Record name | Leu-Ser-Lys-Leu peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)

